molecular formula C22H16ClN3O4 B3738944 N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide

Cat. No. B3738944
M. Wt: 421.8 g/mol
InChI Key: PZQFNUBJYOMBRN-UHFFFAOYSA-N
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Description

The compound “N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide” is an organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound. The benzoxazole ring is fused to a phenyl group that is substituted with a nitro group and a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction involving a 2-aminophenol and a carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole ring, a nitro group, and a methyl group. The benzoxazole ring is a bicyclic structure consisting of a benzene ring fused to an oxazole ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The nitro group could undergo reduction reactions to form an amine, and the benzoxazole ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxazole ring could contribute to its stability and solubility. The nitro group could make the compound more reactive .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis and reactivity .

properties

IUPAC Name

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-12-3-8-17-20(9-12)30-22(25-17)15-6-7-16(23)18(10-15)24-21(27)14-5-4-13(2)19(11-14)26(28)29/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQFNUBJYOMBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
Reactant of Route 3
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
Reactant of Route 5
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
Reactant of Route 6
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide

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